molecular formula C35H36NO5P B12064342 4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine

4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine

Cat. No.: B12064342
M. Wt: 581.6 g/mol
InChI Key: LEFCIAAMOJOPER-UHFFFAOYSA-N
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Description

4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its tetrahydro-dioxaphosphepin core, which is substituted with dimethyl and tetraphenyl groups, making it a valuable ligand in asymmetric synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine typically involves the reaction of a suitable phosphoramidite precursor with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired chemical purity and optical activity .

Chemical Reactions Analysis

Types of Reactions

4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various catalytic reactions by stabilizing transition states and enhancing reaction rates. The molecular targets include metal ions such as iridium and copper, which are essential for the catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine is unique due to its specific structural configuration, which provides high enantioselectivity in catalytic reactions. Its tetrahydro-dioxaphosphepin core and morpholine substitution make it distinct from other similar compounds .

Properties

Molecular Formula

C35H36NO5P

Molecular Weight

581.6 g/mol

IUPAC Name

4-(2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine

InChI

InChI=1S/C35H36NO5P/c1-33(2)38-31-32(39-33)35(29-19-11-5-12-20-29,30-21-13-6-14-22-30)41-42(36-23-25-37-26-24-36)40-34(31,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-22,31-32H,23-26H2,1-2H3

InChI Key

LEFCIAAMOJOPER-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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